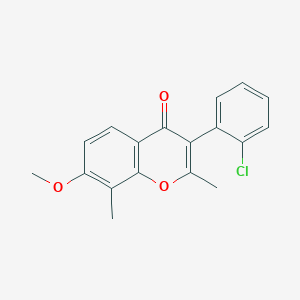![molecular formula C20H26N4O3 B3957860 2-(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}-1-piperazinyl)ethanol](/img/structure/B3957860.png)
2-(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}-1-piperazinyl)ethanol
説明
2-(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}-1-piperazinyl)ethanol, also known as NPB-01, is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of piperazine derivatives and has shown potential in various scientific studies.
作用機序
2-(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}-1-piperazinyl)ethanol acts as a competitive antagonist of 5-HT1A and 5-HT7 receptors. It binds to the receptors and prevents the binding of serotonin, a neurotransmitter that regulates various physiological processes. By blocking the receptors, 2-(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}-1-piperazinyl)ethanol alters the activity of the central nervous system and affects mood, anxiety, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}-1-piperazinyl)ethanol depend on the specific study and experimental conditions. In general, 2-(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}-1-piperazinyl)ethanol has been shown to reduce anxiety-like behavior in animal models and improve cognitive function in certain tasks. It has also been implicated in the regulation of neurogenesis, synaptic plasticity, and neuronal survival.
実験室実験の利点と制限
The advantages of using 2-(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}-1-piperazinyl)ethanol in lab experiments include its selectivity for 5-HT1A and 5-HT7 receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, the limitations of using 2-(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}-1-piperazinyl)ethanol include its limited solubility in water, its potential for off-target effects, and the need for expertise in organic synthesis for its preparation.
将来の方向性
There are several future directions for the use of 2-(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}-1-piperazinyl)ethanol in scientific research. One potential direction is the investigation of its effects on other serotonin receptors and their subtypes. Another direction is the development of more potent and selective antagonists of 5-HT1A and 5-HT7 receptors. Additionally, 2-(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}-1-piperazinyl)ethanol could be used to study the role of serotonin receptors in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
Conclusion:
In conclusion, 2-(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}-1-piperazinyl)ethanol is a chemical compound that has been synthesized for scientific research purposes. It acts as a selective antagonist of 5-HT1A and 5-HT7 receptors and has been used to investigate the role of serotonin receptors in the central nervous system. 2-(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}-1-piperazinyl)ethanol has shown potential in various scientific studies and has several advantages and limitations for lab experiments. There are also several future directions for the use of 2-(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}-1-piperazinyl)ethanol in scientific research.
科学的研究の応用
2-(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}-1-piperazinyl)ethanol has been used in various scientific studies as a tool to investigate the role of serotonin receptors in the central nervous system. It has been shown to act as a selective antagonist of 5-HT1A and 5-HT7 receptors, which are involved in the regulation of mood, anxiety, and cognition. 2-(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}-1-piperazinyl)ethanol has also been used to study the effects of serotonin receptors on neurogenesis, synaptic plasticity, and neuronal survival.
特性
IUPAC Name |
2-[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-16(17-5-3-2-4-6-17)21-19-15-18(7-8-20(19)24(26)27)23-11-9-22(10-12-23)13-14-25/h2-8,15-16,21,25H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWMMSXKVYUSPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)CCO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-dimethyl-4-({[(4-methylphenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B3957785.png)
![3-methyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3957786.png)
![2,6-dimethyl-4-({[(4-nitrophenyl)sulfonyl]oxy}imino)-2,5-cyclohexadien-1-one](/img/structure/B3957787.png)
![4-{5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B3957793.png)
![2-({1-[4-(difluoromethoxy)phenyl]-2,5-dioxo-3-pyrrolidinyl}thio)benzoic acid](/img/structure/B3957796.png)
![2-[4-(1,3-benzothiazol-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B3957799.png)
![N-[3-(dimethylamino)phenyl]-N'-(3-methyl-1,1-dioxidotetrahydro-3-thienyl)urea](/img/structure/B3957804.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B3957812.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B3957827.png)
![4-{[2-(4-benzyl-1-piperazinyl)-5-nitrophenyl]sulfonyl}morpholine](/img/structure/B3957833.png)
![N-(1-{[(4-biphenylylamino)carbonothioyl]amino}-2,2,2-trichloroethyl)acetamide](/img/structure/B3957844.png)
![4-({[(4-carboxy-2-furyl)methyl]amino}carbonyl)-3-furoic acid](/img/structure/B3957854.png)

